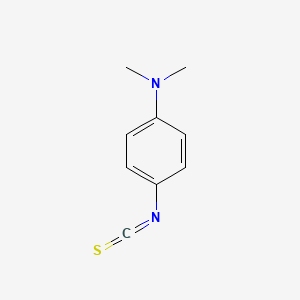

4-(Dimethylamino)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196179. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDJPEMAGYHSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175581 | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-64-8 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HG6CE5JMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenyl isothiocyanate (DMAP-ITC), a versatile reagent with significant applications in biochemical and pharmaceutical research. The document details its chemical and physical properties, spectral characteristics, a robust synthesis protocol, and its primary applications.

Core Properties of this compound

This compound is an aromatic isothiocyanate featuring a dimethylamino functional group. This group enhances its utility in various applications, particularly as a fluorescent label and a protein-modifying agent.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 2131-64-8[1] |

| Molecular Formula | C₉H₁₀N₂S[2] |

| Molecular Weight | 178.25 g/mol [1] |

| IUPAC Name | 4-isothiocyanato-N,N-dimethylaniline[2] |

| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline, p-(Dimethylamino)phenyl isothiocyanate[1] |

| InChI Key | HRDJPEMAGYHSJR-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale cream to yellow crystalline solid or powder[2] |

| Melting Point | 64-70 °C[1] |

| Boiling Point | 152 °C at 6 mmHg[1] |

| Density | ~1.136 g/cm³ (estimate)[1] |

| Water Solubility | 13.37 mg/L at 25 °C[1] |

| Sensitivity | Moisture Sensitive[1] |

| Storage | Keep cold (-20°C recommended) |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | - δ ~2.83 ppm (singlet, 6H): Corresponds to the six protons of the two methyl groups of the dimethylamino moiety. - δ ~6.68 ppm (doublet, 2H) & ~7.34 ppm (doublet, 2H): Characteristic signals for the aromatic protons in a para-disubstituted benzene ring. |

| ¹³C NMR | - Signals corresponding to the dimethylamino methyl carbons, the aromatic carbons (including the two distinct sets of CH carbons and the two quaternary carbons), and the characteristic isothiocyanate carbon (-N=C=S). |

| Infrared (IR) | - ~2100-2200 cm⁻¹ (strong, sharp): Characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. - Aromatic C-H and C=C stretching bands. |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z ≈ 178.06, corresponding to the exact mass of the molecular formula C₉H₁₀N₂S. |

Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established process. A common and effective method involves the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a heavy metal salt (like lead nitrate) to induce decomposition to the isothiocyanate.

This protocol is adapted from the general and robust procedure for aryl isothiocyanates published in Organic Syntheses.[3]

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Carbon Disulfide (CS₂)

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Lead Nitrate (Pb(NO₃)₂)

-

Water (H₂O)

-

Calcium Chloride (CaCl₂) (for drying)

-

Ethanol (optional, for washing)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-salt bath (0-10 °C), combine carbon disulfide (0.78 mol) and concentrated aqueous ammonia (1.3 mol).

-

While stirring vigorously, slowly add N,N-Dimethyl-p-phenylenediamine (0.6 mol) to the mixture. The addition rate should be controlled to maintain the temperature below 10 °C.

-

Continue stirring for 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt will form.

-

Allow the mixture to stand for several hours, or preferably overnight, to ensure complete salt formation.

-

Collect the crystalline salt by vacuum filtration and wash with cold ether or ethanol to remove unreacted starting materials.

-

-

Conversion to Isothiocyanate:

-

Dissolve the collected dithiocarbamate salt in a large volume of cold water (approx. 1.5 L per 0.5 mol of salt) in a large flask suitable for steam distillation.

-

In a separate beaker, prepare a solution of lead nitrate (0.6 mol) in water (approx. 400 mL).

-

While stirring the dithiocarbamate solution, slowly add the lead nitrate solution. A heavy, dark precipitate of lead sulfide (PbS) will form immediately.[3]

-

Set up the flask for steam distillation. The receiver flask should contain a small amount of dilute acid to neutralize any ammonia that carries over.

-

Commence steam distillation. The this compound will distill over with the steam as an oily or solid substance. Continue distillation until no more product is collected.

-

-

Purification:

-

Separate the product from the aqueous distillate. If it is a solid, it can be collected by filtration. If an oil, it can be separated using a separatory funnel.

-

Dry the crude product over anhydrous calcium chloride.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

-

Key Applications and Biological Significance

This compound is a valuable tool in life sciences and drug discovery due to the reactivity of its isothiocyanate group and the properties imparted by the dimethylamino-phenyl moiety.

-

Biochemical Labeling: The isothiocyanate group reacts readily and specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable thiourea linkages. This makes it an effective reagent for labeling proteins and peptides for detection and analysis. The dimethylamino group can impart fluorescent properties, allowing it to be used as a fluorescent label in various assays.[1]

-

Protein Sequencing: Analogous to phenyl isothiocyanate (PITC) used in Edman degradation, DMAP-ITC can be used to sequentially cleave and identify amino acid residues from the N-terminus of a peptide. The resulting derivatives can be analyzed, often with high sensitivity, using techniques like HPLC.

-

Organic and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex molecules.[1] The isothiocyanate functional group can be transformed into thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles, which are common scaffolds in pharmaceutically active compounds.

-

Biological Activity: Isothiocyanates as a class are known for their diverse biological activities.[1] Studies have indicated that various isothiocyanates possess potential anti-cancer, anti-inflammatory, and antimicrobial properties, making DMAP-ITC and its derivatives interesting candidates for drug development programs.

References

4-(Dimethylamino)phenyl isothiocyanate chemical structure and formula

An In-depth Technical Guide to 4-(Dimethylamino)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (DMAP-ITC), a key reagent in biochemical research. It details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on protein and peptide analysis.

Chemical Structure and Formula

This compound is an aromatic compound featuring a phenyl ring substituted with a dimethylamino group at position 4 and an isothiocyanate group at position 1. The isothiocyanate group (-N=C=S) is highly reactive towards primary amines, forming the basis of its utility in bioconjugation.

The chemical structure can be represented by the following identifiers:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 178.26 g/mol | [1][2][6] |

| Appearance | Pale cream to yellow or green crystals/powder | [3] |

| Melting Point | 69 °C | [4][7] |

| Boiling Point | 152 °C | [4][7] |

| Flash Point | 152 °C / 6 mm | [4][7] |

| Density | ~1.135 g/cm³ (estimate) | [4][7] |

| Water Solubility | 13.37 mg/L at 25 °C | [4] |

| Storage Temperature | Keep Cold; Moisture Sensitive | [4] |

Synthesis of this compound

The synthesis of aryl isothiocyanates, including DMAP-ITC, typically involves the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective method is the reaction of N,N-Dimethyl-p-phenylenediamine with thiophosgene or, more safely, with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Experimental Protocol: General Synthesis

This protocol is a representative method for synthesizing aryl isothiocyanates.

-

Dithiocarbamate Salt Formation: Dissolve N,N-Dimethyl-p-phenylenediamine in a suitable solvent like ethanol.[8] To this solution, add carbon disulfide and a base such as concentrated aqueous ammonia at a controlled temperature (e.g., 10-15 °C).[8] The reaction is often exothermic. The mixture is stirred or shaken until the intermediate dithiocarbamate salt precipitates.[8]

-

Isolation of Intermediate: The crystalline dithiocarbamate salt is collected by filtration and washed with a non-polar solvent like ether.[8]

-

Decomposition to Isothiocyanate: The isolated salt is dissolved in water and treated with a solution of a desulfurizing agent, such as lead nitrate.[8] This leads to the formation of a precipitate (e.g., lead sulfide) and the desired isothiocyanate.

-

Product Isolation and Purification: The product, this compound, can be isolated from the reaction mixture by steam distillation.[8] The collected product is then dried and can be further purified by recrystallization or chromatography.

Applications in Research

DMAP-ITC is a valuable reagent in biochemistry and molecular biology, primarily used for the derivatization of primary amines in biomolecules.

-

Protein Sequencing (Edman Degradation): As a homolog of phenyl isothiocyanate (PITC), DMAP-ITC is used in Edman degradation to sequentially cleave and identify amino acids from the N-terminus of a peptide or protein.[1][9] The dimethylamino group can impart fluorescence, aiding in the sensitive detection of the resulting amino acid derivatives.[4]

-

Fluorescent Labeling: The compound possesses intrinsic fluorescence properties, making it a useful label for biomolecules in various assays, including fluorescence microscopy and high-performance liquid chromatography (HPLC).[2][4]

-

Biochemical Assays: It serves as a reagent for detecting and quantifying molecules like fatty acids in biological samples.[2]

-

Organic Synthesis: It is used as a building block to introduce the isothiocyanate functional group into more complex organic molecules, which is particularly relevant in medicinal chemistry and drug development.[4]

Experimental Protocol: N-Terminal Protein Labeling

The following protocol outlines the general steps for labeling the N-terminal amino acid of a protein or peptide using DMAP-ITC as part of the Edman degradation process.

-

Coupling Reaction:

-

Dissolve the purified peptide or protein in a suitable buffer under mildly alkaline conditions (pH 8-9).[10] This ensures the N-terminal α-amino group is uncharged and nucleophilic.

-

Add a solution of this compound (dissolved in a solvent like DMSO or acetone) to the peptide solution.

-

Incubate the mixture (e.g., at 40-50 °C) to allow the isothiocyanate group to react with the N-terminal amine, forming a stable phenylthiocarbamoyl (PTC) derivative.[10]

-

-

Cleavage Reaction:

-

After the coupling is complete, the excess reagent and byproducts are removed (e.g., by solvent extraction).

-

The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).[1] This selectively cleaves the first peptide bond, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

-

Conversion and Identification:

-

The thiazolinone derivative is extracted into an organic solvent.[1]

-

It is then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[1][10]

-

The resulting PTH-amino acid, which now carries the dimethylaminophenyl tag, is identified using analytical techniques such as HPLC or mass spectrometry.[10] The process can then be repeated on the shortened peptide to identify the next amino acid in the sequence.

-

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazards: It is classified as an irritant.[4] Users should avoid contact with skin and eyes and prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.

-

Storage: The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4]

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 7. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to Protein Sequencing with 4-(Dimethylamino)phenyl isothiocyanate (DABITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the primary structure of proteins is a cornerstone of biological research and therapeutic development. Among the chemical methods developed for this purpose, the Edman degradation has been a foundational technique. This guide provides an in-depth exploration of a significant variant of this method, utilizing 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC) as the coupling reagent. While the user prompt specified 4-(Dimethylamino)phenyl isothiocyanate, the scientific literature predominantly refers to its chromophoric azo-derivative, DABITC, for protein sequencing due to its distinct advantages in detection. This document will focus on the mechanism, protocols, and quantitative aspects of DABITC-based protein sequencing.

DABITC offers a key advantage over the traditional phenyl isothiocyanate (PITC): its intensely colored derivatives. The resulting 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acids are visible to the naked eye, simplifying their detection and enabling higher sensitivity, often reaching the picomole level.[1] This makes DABITC an invaluable tool for sequencing minute amounts of protein.

Core Mechanism of Action

The sequencing of proteins using DABITC follows the fundamental principles of the Edman degradation, a stepwise process that removes one amino acid at a time from the N-terminus of a peptide. The entire process can be broken down into three critical chemical stages: Coupling , Cleavage , and Conversion .

-

Coupling: The process begins under mildly alkaline conditions (pH 8-9). The uncharged α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of DABITC. This reaction forms a 4-N,N-dimethylaminoazobenzene-4'-thiocarbamoyl (DABTC) peptide derivative.

-

Cleavage: The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, specifically a DABT-thiazolinone. The rest of the peptide chain remains intact, now one residue shorter.

-

Conversion: The unstable DABT-thiazolinone derivative is selectively extracted and then treated with an aqueous acid. This step converts the derivative into a more stable 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid. This stable, colored compound is then identified chromatographically.

This three-step cycle is repeated to sequentially identify the amino acids along the peptide chain.

Quantitative Analysis: DABITC vs. PITC

The primary motivation for using DABITC is its enhanced sensitivity. The chromophoric nature of the DABTH derivatives allows for their detection at lower concentrations compared to the PTH derivatives from PITC, which require UV detection.

| Parameter | Phenylisothiocyanate (PITC) | 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) | Reference(s) |

| Detection Method | UV Absorbance (e.g., 254 nm) | Visible Absorbance (e.g., 436 nm) | [1] |

| Derivative Color | Colorless | Red/Orange | [1] |

| Sensitivity | 10 - 100 picomoles | 2 - 10 nanomoles (manual); Sub-nanomole levels (automated) | [2],[3] |

| Sequencing Length | Up to 50-60 residues (practically <30) | Up to 30 identifiable cycles | [2],[3] |

| Cycle Efficiency | >99% (automated machines) | High recovery yields with optimized wash steps | [2],[3] |

Experimental Workflow

The overall workflow for sequencing a protein using DABITC involves several stages, from sample preparation to the final analysis of the sequence data. For larger proteins, an initial fragmentation step is required as the Edman degradation is most efficient for peptides under 50-60 residues.[2]

Detailed Experimental Protocols

Protocol 1: Manual Solid-Phase Sequencing with DABITC

This protocol outlines a manual method for sequencing a peptide immobilized on a solid support. This method is suitable for sequencing 2-10 nanomoles of a peptide.[4]

1. Peptide Immobilization:

- The peptide is covalently attached to a solid support, such as glass beads or a resin, typically via its C-terminal carboxyl group or the ε-amino group of a lysine residue.

2. Edman Degradation Cycle:

- Coupling:

- Add 50 µL of 50% pyridine in water to the immobilized peptide.

- Add 20 µL of a DABITC solution (10 mg/mL in pyridine).

- Incubate at 52°C for 45 minutes.

- Wash the support thoroughly with pyridine and then with methanol to remove excess reagents.

- Cleavage:

- Dry the support under vacuum.

- Add 50 µL of anhydrous trifluoroacetic acid (TFA).

- Incubate at 52°C for 15 minutes.

- Evaporate the TFA under a stream of nitrogen.

- Extraction:

- Extract the released DABT-thiazolinone derivative with an organic solvent (e.g., butyl acetate).

- Transfer the organic phase to a new tube and dry it down.

3. Conversion to DABTH-Amino Acid:

- Add 50 µL of 50% aqueous TFA or 1N HCl to the dried thiazolinone derivative.

- Incubate at 80°C for 10 minutes.

- Evaporate the solvent to dryness. The residue contains the stable DABTH-amino acid.

4. Identification by Thin-Layer Chromatography (TLC):

- Dissolve the DABTH-amino acid residue in a small volume of ethanol.

- Spot the solution onto a polyamide TLC plate alongside a mixture of standard DABTH-amino acids.

- Develop the chromatogram in two dimensions using appropriate solvent systems (e.g., acetic acid/water for the first dimension, toluene/n-hexane/acetic acid for the second).

- The colored spots of the sample are identified by comparing their positions with the standards.

Protocol 2: Automated Solid-Phase Sequencing

Automated sequencers significantly improve the efficiency and reproducibility of the Edman degradation. The protocol below is a general guideline for an automated process using DABITC.[3]

1. Sample Loading:

- The purified peptide or protein is loaded onto a reaction cartridge or membrane as specified by the instrument manufacturer.

2. Instrument Programming:

- The sequencer is programmed with a specific degradation cycle for DABITC. This includes defining the delivery times and volumes for all reagents and solvents.

3. Automated Cycle:

- Reagent Delivery: The instrument automatically delivers the necessary reagents in the correct sequence to the reaction cartridge.

- Coupling: A solution of DABITC in a basic buffer (e.g., N-methylpiperidine in pyridine/water) is delivered and incubated at a controlled temperature (e.g., 50°C).

- Washes: A series of washes with solvents like methanol and dichloroethane are performed to remove unreacted DABITC and by-products.[3]

- Cleavage: Anhydrous TFA is delivered to cleave the N-terminal residue.

- Extraction: The resulting DABT-thiazolinone is extracted with a solvent (e.g., butyl chloride) and transferred to a fraction collector.

- Conversion: The fraction collector contains a small amount of aqueous acid. The instrument heats the collected fraction to convert the thiazolinone to the stable DABTH-amino acid.

4. On-line HPLC Identification:

- The converted DABTH-amino acid is automatically injected into an integrated HPLC system.

- The derivative is separated on a reverse-phase column (e.g., C18) using a solvent gradient.

- The eluting DABTH-amino acid is detected by a visible-light detector.

- The identity of the amino acid is determined by comparing its retention time to those of known DABTH standards.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(Dimethylamino)phenyl Isothiocyanate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)phenyl isothiocyanate (DAPITC), and its closely related azo-analogue, 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC), are pivotal reagents in biochemistry, primarily utilized for the sequential degradation of peptides and proteins to elucidate their primary structure. This technical guide provides an in-depth overview of the applications of this compound, with a core focus on its role in N-terminal amino acid sequencing through Edman degradation. Additionally, its utility as a chromophoric and fluorescent labeling agent for proteins is explored. This document furnishes detailed experimental methodologies, quantitative data, and visual workflows to assist researchers in applying these techniques effectively.

Introduction

The precise sequence of amino acids in a polypeptide chain is fundamental to its three-dimensional structure and, consequently, its biological function. The Edman degradation, a method developed by Pehr Edman, provides a means for the stepwise removal and identification of N-terminal amino acid residues.[1][2] While phenylisothiocyanate (PITC) is the classical Edman reagent, colored and fluorescent analogs like this compound offer enhanced sensitivity in the detection of the resulting amino acid derivatives.[3][4] This increased sensitivity, with detection limits reaching the picomole level, makes it a valuable tool for sequencing small amounts of protein.[4] Beyond sequencing, the reactivity of the isothiocyanate group with primary amines makes DAPITC and similar compounds useful for the labeling and modification of proteins for various analytical and functional studies.[4][5]

Core Application: N-Terminal Protein Sequencing via Edman Degradation

The primary application of this compound and its analogues in biochemistry is as a coupling reagent in the Edman degradation for N-terminal protein sequencing. The process involves a cyclical series of chemical reactions that sequentially remove and identify one amino acid at a time from the amino terminus of a peptide.

The Edman Degradation Chemistry

The Edman degradation proceeds in three main stages:

-

Coupling: Under mildly alkaline conditions, the isothiocyanate group of this compound reacts with the uncharged N-terminal α-amino group of the peptide to form a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[2][6]

-

Cleavage: Under acidic conditions, the PTC-peptide is cleaved, releasing the N-terminal amino acid as a thiazolinone derivative and leaving the rest of the peptide chain intact.[2]

-

Conversion and Identification: The thiazolinone derivative is then converted to a more stable thiohydantoin derivative (DABTH-amino acid), which is subsequently identified, typically by chromatography.[3][7]

This cycle is then repeated to identify the subsequent amino acid in the sequence.

Methodological Approaches

Both manual and automated methods for Edman degradation using 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) have been developed.

-

Manual Sequencing: This approach is suitable for sequencing multiple peptides simultaneously and is a cost-effective option for laboratories without access to an automated sequencer.[3][5] It requires careful handling and precise execution of each step of the degradation cycle.

-

Solid-Phase Sequencing: In this variation, the peptide is covalently attached to a solid support, which simplifies the removal of excess reagents and by-products during the washing steps, often leading to higher repetitive yields.[8] A "double coupling" method, which involves a second coupling step with phenylisothiocyanate, has been described for solid-phase sequencing to ensure complete reaction at the N-terminus.[8]

-

Automated Sequencing: Automated sequenators perform the Edman degradation in a programmed, repetitive manner, allowing for the sequencing of longer stretches of a peptide with high efficiency.

Data Presentation: Quantitative Parameters

The efficiency and sensitivity of protein sequencing using this compound and its analogues are critical parameters for researchers. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Required Peptide Amount | 2 - 10 nmol (for manual solid-phase sequencing) | [8] |

| 2 - 10 nmol (for manual high-sensitivity sequencing) | [3] | |

| 10 - 100 pmol (general Edman degradation) | [2] | |

| Detection Sensitivity | Picomole range (for DABTH-amino acids on polyamide sheets) | [4] |

| Repetitive Yield | > 99% (with modern automated sequencers) | [2] |

| Sequencing Length | Up to 30-60 residues | [2] |

Table 1: Quantitative Parameters for Protein Sequencing with DABITC

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂S | [9] |

| Molecular Weight | 178.25 g/mol | [9] |

| Melting Point | 69 °C | [9] |

| Boiling Point | 152 °C | [9] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. A general approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

General Procedure for the Synthesis of Isothiocyanates from Primary Amines:

-

Dissolve the primary amine (e.g., N,N-dimethyl-p-phenylenediamine) in a suitable organic solvent such as dichloromethane.

-

Add a base, for example, triethylamine or sodium bicarbonate, to the solution.

-

Slowly add a solution of thiophosgene in the same solvent to the reaction mixture with vigorous stirring at room temperature.

-

Continue the reaction for a specified period, typically 1 hour.

-

After the reaction is complete, the organic and aqueous phases are separated.

-

The aqueous phase is extracted multiple times with the organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Note: Thiophosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Manual Edman Degradation using DABITC (Illustrative Protocol)

This protocol outlines the general steps for a single cycle of manual Edman degradation.

Materials:

-

Peptide sample (2-10 nmol)

-

4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) solution

-

Phenylisothiocyanate (PITC) solution (for double coupling, if applicable)

-

Coupling buffer (e.g., pyridine-based buffer, pH ~9)

-

Washing solvents (e.g., benzene, ethyl acetate)

-

Cleavage reagent (e.g., anhydrous trifluoroacetic acid - TFA)

-

Conversion reagent (e.g., aqueous acid)

-

Extraction solvent (e.g., butyl acetate)

-

TLC plates (polyamide sheets) and developing solvents

-

Standard DABTH-amino acids

Procedure:

-

Coupling:

-

Dissolve the peptide in the coupling buffer.

-

Add the DABITC solution and incubate at an elevated temperature (e.g., 50-55°C) for a defined period (e.g., 30-60 minutes).

-

(Optional Double Coupling) Add PITC solution and continue the incubation.

-

Dry the sample under vacuum.

-

-

Washing:

-

Wash the dried residue with a non-polar solvent like benzene to remove excess DABITC and by-products.

-

Perform a second wash with a slightly more polar solvent like ethyl acetate.

-

Dry the sample thoroughly.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample and incubate at a specific temperature (e.g., 50°C) for a short duration (e.g., 10-15 minutes) to cleave the N-terminal amino acid.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction and Conversion:

-

Add water to the residue.

-

Extract the released anilinothiazolinone (ATZ) derivative with an organic solvent like butyl acetate.

-

Transfer the organic phase containing the ATZ derivative to a separate tube.

-

Heat the organic phase with an aqueous acid to convert the ATZ derivative to the more stable DABTH-amino acid.

-

Dry the DABTH-amino acid sample.

-

-

Identification:

-

Dissolve the dried DABTH-amino acid in a small volume of a suitable solvent.

-

Spot the sample, along with standard DABTH-amino acids, onto a polyamide TLC plate.

-

Develop the chromatogram in two dimensions using appropriate solvent systems.

-

Identify the unknown DABTH-amino acid by comparing its position and color with the standards.

-

Fluorescent Labeling of Proteins

The isothiocyanate group readily reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage. This reaction can be used to covalently attach a fluorescent or chromophoric label to a protein.

General Protocol for Protein Labeling:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of approximately 2 mg/mL. The buffer should be at a pH of 7.5-8.0 and free of primary amines (e.g., Tris) or sodium azide. If necessary, dialyze the protein against an appropriate buffer like PBS.

-

-

Reagent Preparation:

-

Dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Slowly add the isothiocyanate solution to the protein solution while gently stirring. A molar excess of the labeling reagent to the protein is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted labeling reagent and by-products by gel filtration chromatography or dialysis.

-

Collect the protein-containing fractions.

-

-

Verification:

-

Confirm the labeling by measuring the absorbance or fluorescence of the protein solution at the appropriate wavelengths.

-

The labeled protein can also be analyzed by SDS-PAGE, where the labeled protein may exhibit altered mobility and can be visualized under UV light.

-

Mandatory Visualizations

Edman Degradation Workflow

Caption: Workflow of a single cycle of Edman degradation using this compound.

Protein Labeling Workflow

Caption: General workflow for the fluorescent or chromophoric labeling of proteins with DAPITC.

Application in Signaling Pathways

The primary utility of this compound in biochemical research is as a tool for determining the primary structure of proteins. While understanding the amino acid sequence is a critical first step in elucidating a protein's function, including its role in signaling pathways, the direct application of this compound to study signaling events is not a common practice. The main contribution to the study of signaling pathways is indirect, through the identification and characterization of novel proteins or post-translational modifications that may be involved in signaling cascades.

Conclusion

This compound and its analogues are powerful reagents for N-terminal protein sequencing, offering enhanced sensitivity over the traditional Edman reagent. The methodologies for its use, from manual to automated sequencing, provide researchers with versatile options for elucidating the primary structure of proteins. Furthermore, its utility as a labeling agent extends its application to protein modification and analysis. This guide provides a comprehensive overview of the core uses, methodologies, and quantitative aspects of this compound in biochemistry, serving as a valuable resource for researchers in the field.

References

- 1. cib.csic.es [cib.csic.es]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Microsequencing of Peptides and Proteins with 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 5. rsc.org [rsc.org]

- 6. High sensitivity automated sequence determination of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-(Dimethylamino)phenyl isothiocyanate (DAPITC), a versatile reagent with significant applications in biochemical research and synthetic chemistry. This guide covers its core physical and chemical properties, detailed experimental protocols for its synthesis and use, and its role in modern drug development and scientific research.

Core Properties

This compound is a substituted aromatic isothiocyanate featuring a dimethylamino group in the para position. This electron-donating group influences the reactivity of the isothiocyanate moiety and imparts useful fluorescence properties to the molecule.

Physical Properties

The key physical characteristics of DAPITC are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀N₂S | [1][2][3][4] |

| Molecular Weight | 178.25 g/mol | [1][5] |

| Appearance | Pale cream to yellow or green crystalline solid/powder | [2][6] |

| Melting Point | 64-70 °C | [6] |

| Boiling Point | ~152 °C @ 6 mmHg | [1][6] |

| Water Solubility | 13.37 mg/L @ 25 °C | [1] |

| Density (estimate) | 1.1355 g/cm³ | [1] |

| pKa (predicted) | 3.88 ± 0.12 | [1] |

Chemical and Spectroscopic Properties

The chemical identity and spectroscopic data are crucial for the characterization and quality control of DAPITC.

| Property | Value | Citations |

| IUPAC Name | 4-isothiocyanato-N,N-dimethylaniline | [2] |

| CAS Number | 2131-64-8 | [1][2] |

| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline, p-(Dimethylamino)phenyl isothiocyanate | [1] |

| ¹H NMR (CDCl₃) | δ ~7.34 (d), δ ~6.68 (d) [Aromatic], δ ~2.83 (s, 6H) [N(CH₃)₂] | [6] |

| ¹³C NMR (CDCl₃) | The isothiocyanate carbon (-N=C=S) signal is often very broad or "silent" due to quadrupolar broadening by the adjacent ¹⁴N atom. Other aromatic and methyl carbon signals are expected in their typical regions. | [7][8] |

| Key Reactivity | Moisture sensitive. The isothiocyanate group readily reacts with primary amines to form stable thiourea linkages. | [1][6] |

Experimental Protocols

Detailed methodologies are essential for the successful application of DAPITC in a laboratory setting. The following sections provide step-by-step protocols for its synthesis and a primary application.

Synthesis of this compound

This protocol is based on the general synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent.

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable organic base

-

Tosyl chloride or a similar desulfurizing reagent

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N,N-Dimethyl-p-phenylenediamine (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.

-

Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.2 equivalents) in dichloromethane dropwise.

-

Completion and Workup: Stir the reaction at room temperature overnight. After the reaction is complete, quench it by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protein Labeling with DAPITC

DAPITC is used as a fluorescent label that covalently binds to primary amines (e.g., lysine residues and the N-terminus) on proteins.

Materials:

-

Purified protein solution (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.5-9.5.

-

This compound (DAPITC).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.

-

Reaction tubes and stirring equipment.

Procedure:

-

Prepare Protein Solution: Ensure the protein is in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0). The concentration should typically be between 1-10 mg/mL.

-

Prepare DAPITC Solution: Immediately before use, prepare a stock solution of DAPITC (e.g., 1-10 mg/mL) in anhydrous DMF or DMSO.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the DAPITC stock solution. A 10- to 20-fold molar excess of DAPITC to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.

-

Purification: Separate the labeled protein conjugate from the unreacted, free DAPITC. This is typically achieved using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein. Alternatively, dialysis can be used.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the DAPITC fluorophore.

-

Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Reactivity and Applications

The utility of DAPITC stems from the reactivity of its isothiocyanate group, which is a key electrophile for nucleophilic addition reactions.

Core Reactivity: Reaction with Amines

The primary reaction of isothiocyanates is with primary amines to form a highly stable thiourea bond. This reaction is fundamental to its use as a labeling agent in biochemistry and as a building block in the synthesis of pharmaceuticals.[6]

Applications in Research and Drug Development

DAPITC is a valuable tool with diverse applications:

-

Biochemical Research: Its primary use is as a fluorescent labeling reagent for proteins and peptides. The attached dimethylamino-phenyl group allows for sensitive detection in techniques like fluorescence microscopy and immunoassays. It is also used as a reagent for detecting fatty acids and other biomolecules.[6]

-

Protein Sequencing: Isothiocyanate derivatives are famously used in Edman degradation for the sequential cleavage and identification of amino acids from the N-terminus of a peptide.

-

Pharmaceutical Development: The isothiocyanate functional group is present in various compounds investigated for therapeutic properties, including anticancer activities.[6] DAPITC serves as a synthon to introduce this pharmacophore into new drug candidates, modifying their biological activity.[1]

-

Organic Synthesis: It is a versatile intermediate for synthesizing a range of heterocyclic compounds and thiourea derivatives, which are themselves important in medicinal chemistry.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: The compound is toxic if inhaled, ingested, or absorbed through the skin.[6]

-

Irritation: It is irritating to the eyes, skin, and respiratory system.

-

Handling: Always handle DAPITC in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. The container should be tightly sealed.[1]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

By understanding its properties and following established protocols, researchers can effectively and safely leverage this compound in a wide array of scientific applications.

References

- 1. rsc.org [rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 4-(Dimethylamino)phenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylamino)phenyl isothiocyanate, a versatile reagent in organic synthesis and bioconjugation. The document details available spectral data, outlines general experimental protocols for spectroscopic analysis, and presents a key synthetic pathway and a significant biochemical application.

Core Spectroscopic Data

This compound (DMAPITC) is a yellow to orange crystalline solid with a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol .[1] Its structure, featuring a dimethylamino group and an isothiocyanate functional group on a phenyl ring, gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. In a typical spectrum, the six protons of the two methyl groups appear as a sharp singlet around δ 2.83 ppm. The aromatic protons exhibit a pattern characteristic of a para-disubstituted benzene ring, with two distinct doublets observed at approximately δ 6.68 and δ 7.34 ppm.[2]

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances are expected for the methyl carbons of the dimethylamino group, the aromatic carbons, and the unique carbon of the isothiocyanate group. It is important to note that the isothiocyanate carbon signal can sometimes be broad or have a low intensity due to its relaxation properties.[3][4]

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| N(CH₃)₂ | ~2.83 (s, 6H) | Data not available |

| Aromatic CH | ~6.68 (d, 2H), ~7.34 (d, 2H) | Data not available |

| Aromatic C-N | Data not available | Data not available |

| Aromatic C-NCS | Data not available | Data not available |

| -N=C=S | Data not available | Data not available |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2100-2000 cm⁻¹.[5] Other significant absorptions include those for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=S Asymmetric Stretch | ~2100 - 2000 | Strong, Sharp |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~2950 - 2850 | Medium |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium to Strong |

| C-N Stretch | ~1350 - 1250 | Medium |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film, or solution).

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.

Infrared (IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Obtain a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or as a vapor. For ESI, the sample is dissolved in an appropriate solvent.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Synthetic Pathway and Biochemical Application

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene or a related reagent. For this compound, a plausible synthetic route starts from N,N-dimethyl-p-phenylenediamine.[1]

Application in Edman Degradation

Phenyl isothiocyanate and its derivatives are cornerstone reagents in the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.[7][8][9] this compound can be used as a labeling agent in this process. The reaction proceeds in a stepwise manner, allowing for the identification of each N-terminal amino acid.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to the Early Applications of 4-(Dimethylamino)phenyl isothiocyanate

For researchers, scientists, and professionals in drug development, understanding the foundational tools of protein chemistry is paramount. Among these, the reagents for sequencing peptides and proteins have played a pivotal role in advancing our comprehension of biological systems. This technical guide delves into the early research on the applications of 4-(Dimethylamino)phenyl isothiocyanate (DMAPITC) and its closely related analogs, focusing on their use as reagents in N-terminal amino acid sequencing.

Introduction to Isothiocyanates in Protein Sequencing

The determination of the primary structure of proteins, the sequence of amino acids, is a fundamental step in understanding their function. The Edman degradation, developed by Pehr Edman, provides a method for sequentially removing and identifying amino acids from the N-terminus of a peptide or protein.[1][2][3] This process relies on the reaction of the N-terminal amino group with an isothiocyanate, most famously phenyl isothiocyanate (PITC).

Early research sought to improve the sensitivity of this method, leading to the development of chromophoric and fluorescent isothiocyanate derivatives. These modified reagents, including this compound (DMAPITC), 4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate (DABITC), and 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC), offered enhanced detection capabilities, allowing for the sequencing of smaller amounts of protein.[4][5][6]

Core Application: N-Terminal Amino Acid Sequencing

The primary application of DMAPITC and its analogs is in the Edman degradation process for the sequential analysis of amino acids from the N-terminus of a polypeptide. This method involves a cyclical three-step process: coupling, cleavage, and conversion.

The Edman Degradation Workflow

The overall workflow of the Edman degradation using a modified isothiocyanate reagent is a cyclical process that allows for the stepwise identification of amino acids.

Caption: The cyclical workflow of Edman degradation using DMAPITC.

Signaling Pathway of the Chemical Reactions

The chemical transformations in a single cycle of Edman degradation involve the formation of distinct intermediates.

Caption: Chemical transformations in one sequencing cycle.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DMAPITC and its analogs in protein sequencing. The following protocols are based on early research methodologies.

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through various methods. A common laboratory-scale procedure involves the reaction of the corresponding aniline with carbon disulfide and a subsequent desulfurization agent.

Materials:

-

4-Amino-N,N-dimethylaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia

-

Lead nitrate (Pb(NO₃)₂)

-

Calcium chloride (CaCl₂)

-

Organic solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.

-

Slowly add 4-Amino-N,N-dimethylaniline to the mixture while stirring.

-

Continue stirring for 30 minutes after the addition is complete and then allow the reaction mixture to stand for another 30 minutes to precipitate the ammonium dithiocarbamate salt.

-

-

Desulfurization and Formation of Isothiocyanate:

-

Dissolve the dithiocarbamate salt in water.

-

With constant stirring, add a solution of lead nitrate in water. A precipitate of lead sulfide will form.

-

Steam distill the mixture. The this compound will co-distill with the water.

-

-

Purification:

-

Separate the oily product from the aqueous distillate.

-

Dry the product over anhydrous calcium chloride.

-

Purify the final product by vacuum distillation.

-

N-Terminal Sequencing using a DMAPITC Analog (DABITC)

The following is a manual solid-phase sequencing protocol adapted from early studies using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), a chromophoric analog of DMAPITC.

Materials:

-

Immobilized peptide or protein (e.g., on a solid support)

-

DABITC solution

-

Phenyl isothiocyanate (PITC) solution

-

Anhydrous trifluoroacetic acid (TFA)

-

Aqueous acid for conversion (e.g., 1 M HCl)

-

Solvents for washing (e.g., methanol, dichloroethane)

-

Solvents for extraction (e.g., n-butyl chloride)

-

Thin-layer chromatography (TLC) plates (polyamide) or HPLC system for identification

Protocol:

-

Coupling:

-

To the immobilized peptide, add a solution of DABITC in a suitable solvent (e.g., pyridine).

-

For the double coupling method, a subsequent addition of PITC solution is performed to ensure complete reaction with the N-terminal amino group.

-

Incubate the reaction mixture.

-

-

Washing:

-

Thoroughly wash the solid support with alternating washes of methanol and dichloroethane to remove excess reagents and byproducts.[5]

-

-

Cleavage:

-

Treat the dried support with anhydrous TFA to cleave the N-terminal amino acid as its anilinothiazolinone (ATZ) derivative.

-

Extract the ATZ-amino acid with a non-polar organic solvent like n-butyl chloride.

-

-

Conversion:

-

Evaporate the solvent from the extracted ATZ-amino acid.

-

Add aqueous acid (e.g., 1 M HCl) and heat to convert the unstable ATZ derivative to the more stable 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH)-amino acid.

-

-

Identification:

-

Spot the resulting DABTH-amino acid onto a two-dimensional polyamide TLC sheet and develop the chromatogram using appropriate solvent systems. The colored spots can be visualized directly.

-

Alternatively, analyze the DABTH-amino acid by reverse-phase HPLC and compare its retention time to known standards.

-

Quantitative Data

The primary advantage of using DMAPITC and its analogs over the traditional PITC is the enhanced sensitivity of detection.

| Parameter | Phenyl isothiocyanate (PITC) | 4-(N,N-dimethylaminoazobenzene) 4'-isothiocyanate (DABITC) | 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNSAPITC) |

| Detection Method | UV Absorbance | Visible Absorbance | Fluorescence |

| Typical Sensitivity | Picomole range | Sub-nanomole to picomole range[5] | Picomole to femtomole range |

| Detection Limit (Insulin B chain sequencing) | Not specified in early comparative studies | Not specified in early comparative studies | 100 pmol for 9 cycles, 1 nmol for 19 cycles[4] |

| Number of Identifiable Cycles (Solid-phase) | Up to 30 cycles[5] | Up to 30 cycles[5] | Not specified |

Conclusion

The early research into the applications of this compound and its analogs marked a significant step forward in the field of protein chemistry. By introducing chromophoric and fluorescent moieties into the Edman reagent, scientists were able to dramatically increase the sensitivity of N-terminal protein sequencing. This allowed for the analysis of proteins that were available in much smaller quantities, opening up new avenues of research in molecular biology and drug discovery. The principles and workflows established during this period laid the groundwork for the development of the highly automated and sensitive protein sequencers used today. This guide provides a comprehensive overview of these foundational techniques for professionals in the field, highlighting the detailed experimental considerations and the quantitative advantages that these reagents offered.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 4-(Dimethylamino)phenyl isothiocyanate (DAPIT) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of 4-(Dimethylamino)phenyl isothiocyanate (DAPIT) and its derivatives. DAPIT is a versatile compound known for its utility as a fluorescent label in a variety of biochemical and immunological assays.[1] Its derivatives are of significant interest in drug development and cellular imaging due to their potential to act as fluorescent probes, enabling the visualization and tracking of biological processes. This guide summarizes the available quantitative data on their photophysical properties, details experimental protocols for their synthesis and characterization, and explores their applications in cellular imaging.

Core Photophysical Properties

The fluorescence of DAPIT and its derivatives originates from the intramolecular charge transfer (ICT) character of the 4-(dimethylamino)phenyl group. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting isothiocyanate group or other parts of the conjugated system. This ICT state is sensitive to the surrounding environment, making these compounds valuable as environmentally sensitive probes.

Table 1: Key Photophysical Properties of Fluorescent Probes

| Property | Symbol | Description | Importance in Application |

| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption for fluorescence excitation. |

| Maximum Absorption Wavelength | λabs | The wavelength at which a substance has its strongest photon absorption. | Essential for selecting the appropriate excitation light source. |

| Maximum Emission Wavelength | λem | The wavelength at which a substance has its highest fluorescence intensity. | Crucial for selecting the appropriate detection system and for multicolor imaging. |

| Stokes Shift | Δλ | The difference between the maximum absorption and emission wavelengths. | A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a brighter fluorescent probe. |

| Fluorescence Lifetime | τf | The average time a molecule spends in the excited state before returning to the ground state. | Can be used for advanced fluorescence imaging techniques (e.g., FLIM) and to probe the molecular environment. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis of novel DAPIT derivatives and the accurate measurement of their fluorescent properties. The following sections provide generalized methodologies based on common practices in the field of fluorescent probe development.

Synthesis of this compound Derivatives

The synthesis of DAPIT derivatives typically involves the reaction of 4-(dimethylamino)aniline with thiophosgene or a thiophosgene equivalent to form the isothiocyanate group. This core structure can then be modified to introduce various functional groups, altering its photophysical properties and biological targeting capabilities.

A general synthetic workflow is outlined below:

Protocol 1: General Synthesis of a this compound Derivative

-

Formation of the Isothiocyanate: Dissolve 4-(dimethylamino)aniline in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Add a solution of thiophosgene or a solid equivalent (e.g., thiocarbonyl diimidazole) dropwise to the aniline solution at a controlled temperature (often 0 °C).

-

Stir the reaction mixture for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate). Extract the organic layer and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Derivatization (if applicable): The purified DAPIT core can be further modified by introducing functional groups to tune its properties. This may involve reactions such as Suzuki or Sonogashira cross-coupling to extend the π-conjugated system.

-

Final Purification and Characterization: Purify the final derivative using appropriate chromatographic techniques. Characterize the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of Fluorescent Properties

Accurate determination of the photophysical properties is essential for evaluating the performance of a fluorescent probe.

Protocol 2: Spectroscopic Characterization

-

Sample Preparation: Prepare a stock solution of the DAPIT derivative in a high-purity solvent (e.g., DMSO or acetonitrile). From this stock, prepare dilute working solutions in the solvents of interest. The absorbance of the working solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-visible absorption spectrum using a spectrophotometer. Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at its λabs. Determine the wavelength of maximum emission (λem) and calculate the Stokes shift.

-

Fluorescence Quantum Yield (Φf): Determine the relative fluorescence quantum yield by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate or rhodamine 6G) under identical experimental conditions. The quantum yield is calculated using the following equation:

Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τf): Measure the fluorescence lifetime using a time-correlated single photon counting (TCSPC) system. The fluorescence decay data is fitted to an exponential function to determine the lifetime.

Applications in Cellular Imaging and Drug Development

DAPIT derivatives are valuable tools in drug development and biomedical research. Their ability to covalently bind to biomolecules, such as proteins and peptides, through the isothiocyanate group, combined with their fluorescent properties, allows for their use as labels and probes.

The isothiocyanate group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea linkage. This conjugation allows for the fluorescent labeling of target molecules.

In the context of drug development, these fluorescent derivatives can be used to:

-

Track drug distribution: By labeling a drug candidate with a DAPIT derivative, its uptake, distribution, and localization within cells and tissues can be monitored using fluorescence microscopy.

-

Study drug-target interactions: Labeled drugs can be used in binding assays to quantify their interaction with their biological targets.

-

Develop targeted fluorescent probes: DAPIT derivatives can be conjugated to targeting moieties (e.g., antibodies, peptides) to create probes that specifically label and image particular cell types or subcellular organelles.

While specific signaling pathways directly modulated by DAPIT derivatives are not extensively documented, their application as fluorescent probes enables the study of various cellular signaling events. For example, a DAPIT derivative conjugated to a ligand for a specific receptor could be used to visualize receptor trafficking and downstream signaling cascades upon ligand binding.

Conclusion

This compound and its derivatives represent a promising class of fluorescent compounds with significant potential in biomedical research and drug development. Their tunable photophysical properties and ability to be conjugated to biomolecules make them versatile tools for cellular imaging and the study of biological processes. Further research into the synthesis and characterization of novel DAPIT derivatives with optimized fluorescent properties will undoubtedly expand their applications in these fields. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and utilization of these valuable fluorescent probes.

References

The Role of Isothiocyanates in Modern Peptide Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction